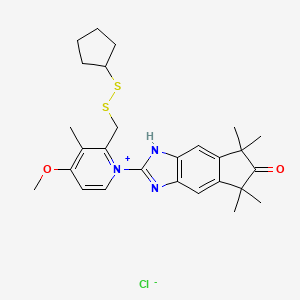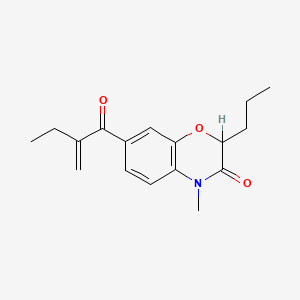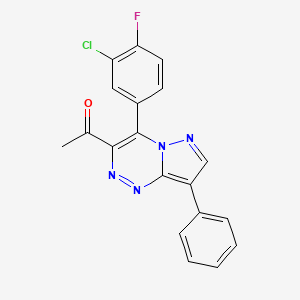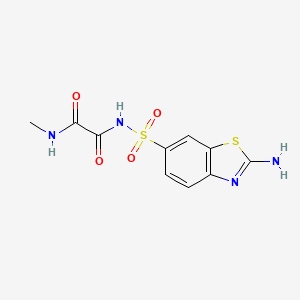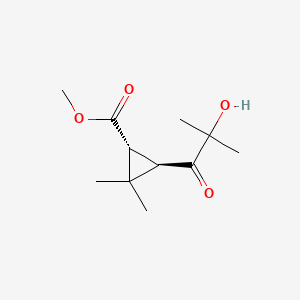
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is a chemical compound with the molecular formula C6HCl4NO2Na It is a derivative of pyridinecarboxylic acid, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt typically involves the chlorination of pyridinecarboxylic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactors where pyridinecarboxylic acid is treated with chlorine gas. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the tetrachlorinated product. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Less chlorinated derivatives of pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated pyridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): A non-chlorinated derivative of pyridinecarboxylic acid.
Nicotinic acid (3-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.
Isonicotinic acid (4-Pyridinecarboxylic acid): An isomer with the carboxyl group at the 4-position.
Uniqueness
2-Pyridinecarboxylic acid, 3,4,5,6-tetrachloro-, sodium salt is unique due to the presence of four chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its non-chlorinated or less chlorinated counterparts. This makes it a valuable compound for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
113275-12-0 |
|---|---|
Formule moléculaire |
C6Cl4NNaO2 |
Poids moléculaire |
282.9 g/mol |
Nom IUPAC |
sodium;3,4,5,6-tetrachloropyridine-2-carboxylate |
InChI |
InChI=1S/C6HCl4NO2.Na/c7-1-2(8)4(6(12)13)11-5(10)3(1)9;/h(H,12,13);/q;+1/p-1 |
Clé InChI |
WFOJCSNWJNYICV-UHFFFAOYSA-M |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
